molecular formula C12H14Br4O B14605848 1,3,5-Tribromo-2-[(6-bromohexyl)oxy]benzene CAS No. 60724-49-4

1,3,5-Tribromo-2-[(6-bromohexyl)oxy]benzene

Cat. No.: B14605848
CAS No.: 60724-49-4
M. Wt: 493.85 g/mol
InChI Key: GXPNFBMTYUYFHR-UHFFFAOYSA-N
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Description

Benzene, 1,3,5-tribromo-2-[(6-bromohexyl)oxy]- is a brominated aromatic compound with the molecular formula C12H14Br4O This compound is characterized by a benzene ring substituted with three bromine atoms and a 6-bromohexyl group attached via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,3,5-tribromo-2-[(6-bromohexyl)oxy]- typically involves the bromination of benzene derivatives. One common method is the bromination of 1,3,5-tribromobenzene with 6-bromohexanol under acidic conditions to form the desired ether linkage . The reaction is usually carried out in the presence of a strong acid like sulfuric acid or a Lewis acid catalyst such as aluminum bromide to facilitate the formation of the ether bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using similar methods but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,3,5-tribromo-2-[(6-bromohexyl)oxy]- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding brominated quinones or reduction to remove bromine atoms.

    Ether Cleavage: The ether linkage can be cleaved under acidic or basic conditions to yield the corresponding alcohol and brominated benzene derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.

Major Products Formed

    Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Products include brominated quinones.

    Reduction: Products include de-brominated benzene derivatives and corresponding alcohols from ether cleavage.

Scientific Research Applications

Benzene, 1,3,5-tribromo-2-[(6-bromohexyl)oxy]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1,3,5-tribromo-2-[(6-bromohexyl)oxy]- involves its interaction with molecular targets through its bromine atoms and ether linkage. The bromine atoms can participate in halogen bonding and other non-covalent interactions, while the ether linkage provides flexibility and reactivity. These interactions can affect various molecular pathways and biological processes, making the compound useful in different applications.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Tribromobenzene: A simpler analog with only three bromine atoms on the benzene ring.

    1,3,5-Tris(bromomethyl)benzene: Contains three bromomethyl groups instead of a 6-bromohexyl ether linkage.

    1,2,4-Tribromobenzene: An isomer with different bromine substitution pattern on the benzene ring.

Uniqueness

Benzene, 1,3,5-tribromo-2-[(6-bromohexyl)oxy]- is unique due to the presence of the 6-bromohexyl ether linkage, which imparts distinct chemical properties and reactivity compared to other brominated benzene derivatives. This structural feature allows for specific interactions and applications that are not possible with simpler analogs.

Properties

CAS No.

60724-49-4

Molecular Formula

C12H14Br4O

Molecular Weight

493.85 g/mol

IUPAC Name

1,3,5-tribromo-2-(6-bromohexoxy)benzene

InChI

InChI=1S/C12H14Br4O/c13-5-3-1-2-4-6-17-12-10(15)7-9(14)8-11(12)16/h7-8H,1-6H2

InChI Key

GXPNFBMTYUYFHR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)OCCCCCCBr)Br)Br

Origin of Product

United States

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